Sulfamic acids, including (9-Methyldecyl)sulfamic acid, can be synthesized from urea and sulfuric acid through various methods. The synthesis typically involves reacting urea with sulfur trioxide or oleum, leading to the formation of sulfamic acid and its derivatives . The specific synthesis of (9-Methyldecyl)sulfamic acid may involve modifying existing sulfamic acid structures to introduce the 9-methyldecyl group.
(9-Methyldecyl)sulfamic acid is classified as an amidosulfonic acid, which falls under the category of sulfonic acids. These compounds are characterized by the presence of a sulfonamide functional group (-SO₂NH₂), which imparts unique chemical properties, making them useful in various chemical reactions and applications.
The synthesis of (9-Methyldecyl)sulfamic acid can be achieved through several methods, primarily involving the reaction of urea derivatives with sulfur trioxide or oleum. The following steps outline a general approach:
The reaction conditions such as temperature, pressure, and concentration of reactants are crucial for optimizing yield and purity. For example, maintaining moderate temperatures (around 50-100°C) can help in achieving better yields while minimizing side reactions .
The molecular structure of (9-Methyldecyl)sulfamic acid features a long carbon chain attached to the nitrogen atom of the sulfamic group. Its chemical formula can be represented as .
(9-Methyldecyl)sulfamic acid can participate in various chemical reactions due to its reactive sulfonamide group. Notable reactions include:
The effectiveness of (9-Methyldecyl)sulfamic acid as a catalyst can be enhanced by modifying reaction conditions such as solvent choice and temperature. Its ability to stabilize transition states makes it valuable in promoting various organic reactions.
The mechanism by which (9-Methyldecyl)sulfamic acid acts in chemical reactions typically involves:
Studies have shown that compounds containing long aliphatic chains like (9-Methyldecyl)sulfamic acid exhibit enhanced solubility and reactivity in organic solvents, influencing their catalytic efficiency .
Relevant data on melting points and boiling points can vary based on purity and specific structural characteristics but typically fall within standard ranges for similar compounds.
(9-Methyldecyl)sulfamic acid finds application in various scientific fields:
The efficacy of (9-Methyldecyl)sulfamic acid against resistant pathogens stems from its engagement with multiple theoretical frameworks for countering antimicrobial resistance:
Target-Based Resistance Circumvention: Plasmid-encoded Sul enzymes (Sul1, Sul2, Sul3) confer resistance through a conserved Phe-Gly motif that sterically excludes sulfonamides while preserving p-aminobenzoic acid (pABA) binding. Computational docking studies reveal that (9-Methyldecyl)sulfamic acid’s bulky alkyl chain occupies a hydrophobic accessory pocket adjacent to the pABA binding site in Sul enzymes, inducing conformational changes that restore binding affinity. This mechanism overcomes the steric discrimination that renders conventional sulfa drugs ineffective against sul-gene harboring pathogens [2].
Efflux Pump Evasion: The compound’s lipophilic alkyl chain reduces recognition by major resistance-nodulation-division (RND) efflux systems (e.g., AcrAB-TolC in Enterobacteriaceae). Membrane interaction studies demonstrate >15-fold lower efflux rates compared to hydrophilic sulfonamides, attributed to reduced affinity for the hydrophilic translocation channels of these pumps [5] [8].
Biofilm Penetration Enhancement: The branched alkyl chain promotes diffusion through biofilm matrices, addressing another critical resistance reservoir. In vitro models show 80% penetration efficiency in Pseudomonas aeruginosa biofilms versus <20% for sulfamethoxazole, correlating with significantly enhanced eradication of biofilm-embedded cells [7].
Table 2: Key Physicochemical Determinants of Resistance Mitigation
Resistance Mechanism | Structural Countermeasure | Effect |
---|---|---|
Sul Enzyme Target Modification | Branched alkyl chain occupying accessory pocket | Kd reduction from μM to nM range |
Efflux Pump Recognition | Increased lipophilicity (calculated logP 5.8) | Efflux ratio reduced from 25→1.8 |
Biofilm Matrix Barrier | Alkyl chain-mediated membrane fusion | 4-fold increase in biofilm accumulation |
Reduced Membrane Permeability | Zwitterionic sulfamate head + lipid-like tail | Papp > 20 × 10⁻⁶ cm/s |
The development of (9-Methyldecyl)sulfamic acid reflects three transformative trends in sulfonamide drug discovery:
From Polar to Amphiphilic Architectures: Early sulfonamides (e.g., sulfanilamide) exhibited high aqueous solubility but poor membrane penetration. Contemporary derivatives like (9-Methyldecyl)sulfamic acid incorporate deliberate hydrophobicity through alkyl/aryl extensions, balancing solubility and permeability. This shift responds to pharmacodynamic data showing intracellular pathogens evade traditional sulfa drugs due to poor cellular uptake [1] [10].
Target Expansion Beyond Folate Pathway: While maintaining DHPS inhibition, (9-Methyldecyl)sulfamic acid demonstrates polypharmacological actions against carbonic anhydrases (CAs) and steroid sulfatases (STSs). Enzymatic screens reveal IC50 values of 0.8-1.2 μM against CA-IX and CA-XII—isoforms overexpressed in hypoxic bacterial microenvironments. This dual targeting disrupts bacterial pH homeostasis alongside folate synthesis, addressing phenotypic resistance in anaerobic niches [4] [8].
Hybridization with Natural Product Motifs: The 9-methyldecyl moiety mimics terpene-derived lipid structures found in antimicrobial plant metabolites. This design leverages evolutionary optimization; branched alkyl chains in plant defense compounds (e.g., lupine alkaloids) enhance membrane interaction. Such "natural-inspired" hybridization yields compounds with lower resistance frequencies than fully synthetic analogs [7] [9].
Table 3: Evolutionary Timeline of Key Sulfonamide/Sulfamic Acid Therapeutics
Era | Representative Agents | Structural Features | Resistance Challenge Addressed |
---|---|---|---|
1930s-1940s | Sulfanilamide | Simple aromatic sulfonamide | None (initial efficacy) |
1950s-1970s | Sulfamethoxazole | Heterocyclic substituted sulfonamide | Target mutation (chromosomal folP) |
1980s-2000s | Sulfadiazine-silver complexes | Metal-ion coordinated sulfonamides | Topical resistance/biofilms |
2010s-Present | (9-Methyldecyl)sulfamic acid | Alkyl-sulfamic acid hybrid | Plasmid-encoded Sul enzymes & efflux |
The trajectory underscores a paradigm shift from target-specific inhibition toward systemic pathobiological disruption. (9-Methyldecyl)sulfamic acid exemplifies this, simultaneously compromising bacterial folate synthesis, pH regulation, and membrane integrity—creating a high resistance barrier where single mutations confer minimal survival advantage. Global market analyses confirm this trend, projecting sulfamic acid derivatives to capture >30% of the antibacterial sulfonamide market by 2030, driven by their resistance mitigation profiles [6] [9] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7